molecular formula C21H27N3O2 B2587758 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one CAS No. 1400146-48-6

3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Cat. No.: B2587758
CAS No.: 1400146-48-6
M. Wt: 353.466
InChI Key: DOZHWDWTODHBFN-UHFFFAOYSA-N
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Description

3-(Diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a synthetically produced chemical compound designed for research and development purposes. This molecule is of significant interest in medicinal chemistry due to its hybrid structure, incorporating a pyrazoline core linked to a 3-diethylaminopropan-1-one side chain. Pyrazoline derivatives are well-documented in scientific literature for their diverse biological activities. Research on analogous structures has demonstrated potent antimicrobial properties against a range of bacteria and fungi . The furan and p-tolyl substituents on the pyrazoline core are common pharmacophores found in compounds with antimicrobial and anticancer activities . The 3-diethylaminopropan-1-one moiety is a functional group known to influence the physicochemical properties of a molecule, potentially enhancing its solubility or ability to interact with biological targets. The primary research value of this compound lies in its use as a key synthetic intermediate for the construction of more complex heterocyclic systems. It serves as a versatile building block for developing novel chemical entities for screening in various therapeutic areas. This product is intended for laboratory research use only and is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(diethylamino)-1-[5-(furan-2-yl)-3-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2/c1-4-23(5-2)13-12-21(25)24-19(17-10-8-16(3)9-11-17)15-18(22-24)20-7-6-14-26-20/h6-11,14,19H,4-5,12-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZHWDWTODHBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can involve multiple synthetic routes, typically starting from readily available starting materials. One common method involves the condensation of diethylamine with an appropriate aldehyde, followed by cyclization with a furan-2-yl-substituted hydrazine derivative. The reaction conditions often require a base catalyst, and the reaction is carried out under reflux in a suitable solvent.

Industrial Production Methods

Industrial production may involve optimized synthetic routes to ensure cost-efficiency and high yield. Catalysts and solvents are chosen to minimize environmental impact and maximize product purity.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various reactions, including:

  • Oxidation: : The furan ring can be selectively oxidized under mild conditions, using oxidizing agents like mCPBA (meta-Chloroperoxybenzoic acid).

  • Reduction: : Reduction of the ketone group is possible with reagents like sodium borohydride (NaBH4), leading to the corresponding alcohol.

  • Substitution: : Electrophilic or nucleophilic substitutions can occur at the aromatic ring or the diethylamino group.

Common Reagents and Conditions

  • Oxidation: : mCPBA, H2O2

  • Reduction: : NaBH4, LiAlH4

  • Substitution: : Halogenation with NBS (N-bromosuccinimide), nucleophilic substitution with alkyl halides.

Major Products Formed

  • Oxidation: Furan ring oxidation products.

  • Reduction: Alcohol derivatives.

  • Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

The biological activities of this compound are primarily attributed to the pyrazole framework and its substituents. Research indicates that derivatives of pyrazoles exhibit a range of pharmacological effects.

Antimicrobial Activity

Studies have shown that pyrazole derivatives can possess significant antimicrobial properties. For instance:

  • A series of related compounds demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the diethylamino group enhances the lipophilicity and membrane penetration of the molecule, potentially increasing its efficacy against microbial strains .

Anticancer Potential

Research into pyrazole derivatives has highlighted their potential as anticancer agents:

  • Compounds similar to 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of pyrazole derivatives make them suitable candidates for developing new analgesics:

  • Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines, making them potential treatments for inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound .

Case Studies

Several case studies have documented the effectiveness of similar pyrazole compounds in clinical settings:

  • Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against various pathogens, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anticancer Activity :
    • Another research project focused on a series of pyrazole derivatives, including those with diethylamino substitutions, which exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism by which this compound exerts its effects often involves its interaction with molecular targets like enzymes or receptors. For example, in biological systems, it might interact with specific proteins, altering their activity and leading to therapeutic effects. The diethylamino group can enhance membrane permeability, facilitating its action within cells.

Comparison with Similar Compounds

Dihedral Angles and Planarity

The compound’s pyrazoline ring adopts a non-planar conformation due to steric interactions between substituents. Similar compounds, such as 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (compound 3 in ), exhibit dihedral angles between the pyrazole and aryl rings of ~4.6–5.3° . In contrast, derivatives like 1-[3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (compound 4) show larger dihedral angles (9.8–10.5°) due to bulkier substituents .

Substituent Effects

  • Electron-Donating vs. Electron-Withdrawing Groups : The p-tolyl group (electron-donating) and furan-2-yl (moderately electron-withdrawing) create a polarized electronic environment. This contrasts with analogs like ME-5 (), which features a 4-nitrophenyl group (strongly electron-withdrawing), reducing electron density on the pyrazoline core .
  • Amino vs. Halogen Substituents: The diethylamino group distinguishes the target compound from halogenated analogs, such as 2-chloro-1-[3-(4-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one (), where chloro substituents increase molecular weight (C₁₆H₁₄Cl₂N₂O₂) and lipophilicity .

Antimicrobial Potential

While direct data on the target compound’s bioactivity is unavailable, structurally related pyrazoline-thiazole hybrids demonstrate significant antimicrobial properties. For example, 2-(5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazole (compound 24n, ) exhibits MIC values of 1.56–3.13 µg/mL against Gram-positive and Gram-negative bacteria .

Corrosion Inhibition

Propanone-pyrazoline derivatives, such as Mt-3-PQPP and Cl-4-PQPP (), act as mild steel corrosion inhibitors in acidic environments .

Physicochemical Properties

  • Solubility: The diethylamino group increases solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogs .
  • Stability : The furan ring may confer susceptibility to oxidative degradation, whereas the p-tolyl group enhances thermal stability, as seen in similar diarylpyrazolines .

Comparative Data Table

Property/Compound Target Compound ME-1 Compound 24n Cl-4-PQPP
Molecular Formula C₂₁H₂₇N₃O₂ C₁₉H₁₈N₄O₂ C₂₄H₂₀N₄O₂S C₂₀H₁₇ClN₄O
Molecular Weight (g/mol) 353.458 416.08 436.51 364.83
Key Substituents Diethylamino, furan, p-tolyl Hydrazinyloxy, phenyl Phenylthiazole, furan Quinoxaline, 4-chlorophenyl
Bioactivity (MIC/IC₅₀) N/A N/A 1.56–3.13 µg/mL (MIC) 92% inhibition (1 mM HCl)
Synthetic Method Chalcone cyclization Chalcone cyclization Multicomponent reaction Cyclocondensation

Biological Activity

The compound 3-(diethylamino)-1-(3-(furan-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one , also known by its CAS number 1400146-48-6, is a complex organic molecule with potential biological activity. This article aims to explore its biological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

Molecular Characteristics

  • Molecular Formula : C21_{21}H27_{27}N3_{3}O2_{2}
  • Molecular Weight : 353.5 g/mol
  • CAS Number : 1400146-48-6

The structure of the compound features a diethylamino group, a furan moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Table 1: Structural Overview

PropertyValue
Molecular FormulaC21_{21}H27_{27}N3_{3}O2_{2}
Molecular Weight353.5 g/mol
CAS Number1400146-48-6

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that certain pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of several pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be promising, with some derivatives showing MIC values as low as 50 µg/mL against E. coli and Bacillus subtilis .

Antifungal Activity

The antifungal potential of compounds similar to our target compound has also been documented. The presence of the furan ring is often linked to enhanced interaction with fungal cell membranes.

Research Findings

In vitro tests demonstrated that certain derivatives showed effective antifungal activity against strains like Candida albicans. The MIC values ranged from 32 to 64 µg/mL, indicating strong antifungal properties .

Anticancer Activity

The anticancer properties of compounds containing pyrazole and furan rings have garnered attention in recent years. These compounds are believed to induce apoptosis in cancer cells through various mechanisms.

Case Study: Anticancer Mechanisms

A recent study explored the effects of a series of furan-containing pyrazole derivatives on cancer cell lines. The results indicated that these compounds could significantly inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50_{50} values below 20 µM .

Membrane Interaction

The lipophilicity of compounds like this compound allows for efficient penetration into bacterial and fungal membranes, disrupting their integrity and leading to cell death .

Enzyme Inhibition

These compounds may also act as enzyme inhibitors, targeting specific pathways crucial for microbial growth and survival. For instance, inhibition of efflux pumps in bacteria can enhance the effectiveness of existing antibiotics .

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